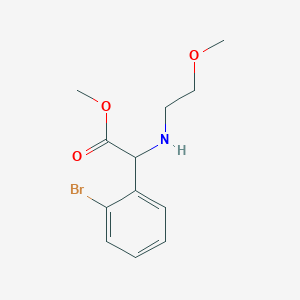
(4-(3,5-Dimethylisoxazol-4-yl)phenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(3,5-Dimethylisoxazol-4-yl)phenyl)methanamine: is a chemical compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol . This compound features a phenyl ring substituted with a methanamine group and a 3,5-dimethylisoxazole moiety. It is often used in various scientific research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3,5-Dimethylisoxazol-4-yl)phenyl)methanamine typically involves multiple steps. One common method starts with the preparation of 4-bromo-3,5-dimethylisoxazole, which is then subjected to a series of reactions to introduce the phenyl and methanamine groups . The reaction conditions often involve the use of reagents such as N-Bromosuccinimide in N,N-dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as column chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
(4-(3,5-Dimethylisoxazol-4-yl)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce the compound to simpler forms or to introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like sodium hydrogencarbonate and ethyl acetate .
Common Reagents and Conditions
Common reagents used in these reactions include N-Bromosuccinimide , n-butyllithium , and tri-isopropyl borate . Reaction conditions often involve specific temperatures and solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents on the phenyl ring.
Applications De Recherche Scientifique
(4-(3,5-Dimethylisoxazol-4-yl)phenyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and molecular binding.
Industry: Used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action for (4-(3,5-Dimethylisoxazol-4-yl)phenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
(4-(3,5-Dimethylisoxazol-4-yl)phenyl)methanamine stands out due to its combination of a phenyl ring with a methanamine group and a 3,5-dimethylisoxazole moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable in diverse scientific research applications.
Propriétés
Formule moléculaire |
C12H14N2O |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
[4-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]methanamine |
InChI |
InChI=1S/C12H14N2O/c1-8-12(9(2)15-14-8)11-5-3-10(7-13)4-6-11/h3-6H,7,13H2,1-2H3 |
Clé InChI |
IHCUAVCKRNKDIL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C)C2=CC=C(C=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


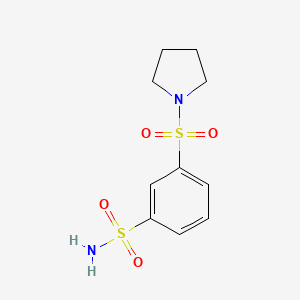
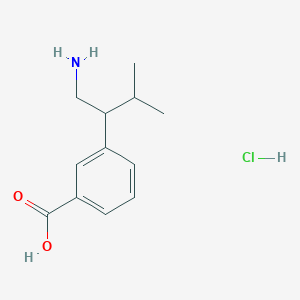
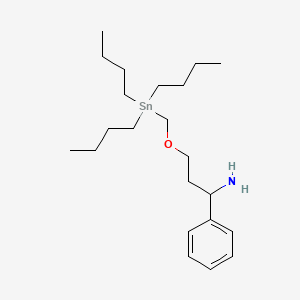
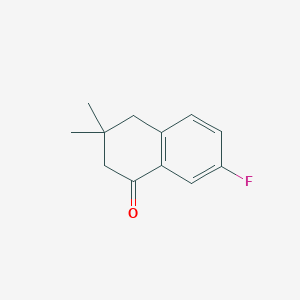
![methyl({[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl})amine hydrochloride](/img/structure/B13517822.png)
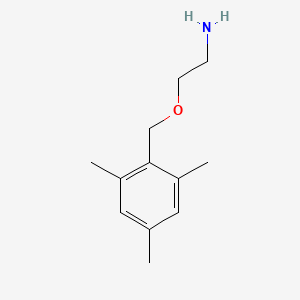
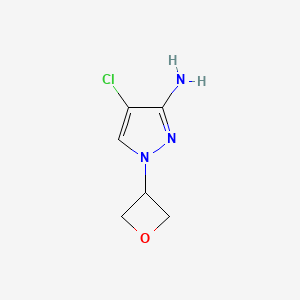
![3-[Ethyl(phosphonomethyl)amino]propanoic acid hydrochloride](/img/structure/B13517845.png)
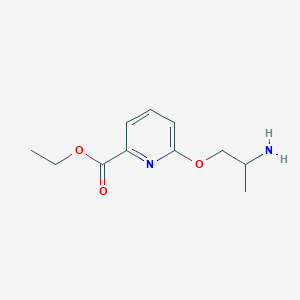
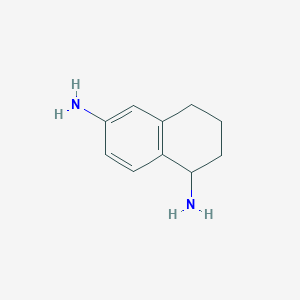


![tert-butyl N-[1-(3-chlorophenyl)-2-fluoroethyl]carbamate](/img/structure/B13517867.png)
